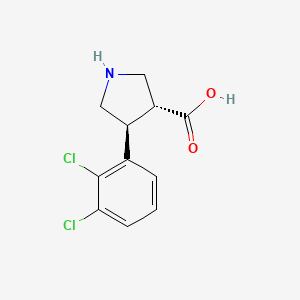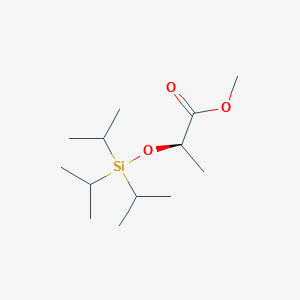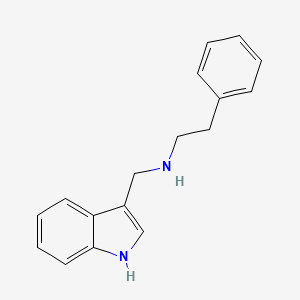
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico es un compuesto orgánico que pertenece a la clase de derivados del ácido benzoico. Se caracteriza por la presencia de un residuo de ácido benzoico sustituido con un grupo 1-amino-2-feniletil y un grupo funcional éster metílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico se puede lograr a través de varias rutas sintéticas. Un método común implica la esterificación del ácido benzoico con metanol en presencia de un catalizador ácido fuerte, como el ácido sulfúrico. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los materiales de partida al producto éster deseado.
Otro enfoque implica la reacción del ácido 4-(1-amino-2-feniletil)benzoico con metanol en presencia de un agente deshidratante, como el cloruro de tionilo o la diciclohexilcarbodiimida (DCC). Este método permite la formación del éster metílico sin la necesidad de un catalizador ácido.
Métodos de producción industrial
En un entorno industrial, la producción de ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico puede implicar procesos de esterificación a gran escala que utilizan reactores de flujo continuo. Estos reactores permiten una mezcla y transferencia de calor eficientes, lo que da como resultado rendimientos más altos y tiempos de reacción más rápidos. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción asegura una calidad de producto constante y minimiza el riesgo de reacciones secundarias.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración, halogenación o sulfonación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Sustitución: Nitración con ácido nítrico (HNO3) y ácido sulfúrico (H2SO4), halogenación con halógenos (Cl2, Br2) en presencia de un catalizador ácido de Lewis y sulfonación con ácido sulfúrico (H2SO4).
Principales productos formados
Oxidación: Formación de derivados del ácido benzoico.
Reducción: Formación de alcoholes u otros productos reducidos.
Sustitución: Formación de derivados nitro, halo o sulfonilo.
Aplicaciones Científicas De Investigación
El ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco o como precursor para la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías exactas involucradas dependen del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
El ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico se puede comparar con otros compuestos similares, como:
Ácido benzoico, 4-(1-amino-2-feniletil)-: Carece del grupo éster metílico, lo que puede afectar su reactividad y actividad biológica.
Ácido benzoico, 4-(1-amino-2-feniletil)-, éster etílico: Estructura similar pero con un grupo éster etílico en lugar de un éster metílico, lo que puede influir en sus propiedades físicas y químicas.
Derivados de la fenetilamina: Compuestos con residuos de fenetilamina similares pero con diferentes sustituyentes en el anillo aromático o la cadena lateral, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.
La singularidad del ácido benzoico, 4-(1-amino-2-feniletil)-, éster metílico radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas en comparación con otros compuestos relacionados.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
methyl 4-(1-amino-2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)14-9-7-13(8-10-14)15(17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 |
Clave InChI |
PLMLBEQJFLSHSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


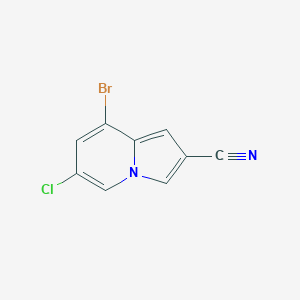
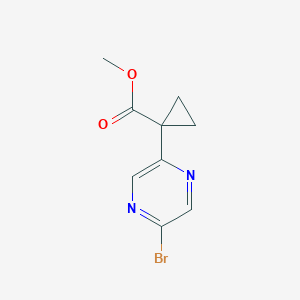
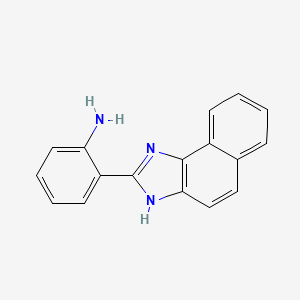

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)




